3-Mercaptopropanol

Catalog No.
S605918
CAS No.
19721-22-3
M.F
C3H8OS
M. Wt
92.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercaptopropanol

CAS Number

19721-22-3

Product Name

3-Mercaptopropanol

IUPAC Name

3-sulfanylpropan-1-ol

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

InChI

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2

InChI Key

SHLSSLVZXJBVHE-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-mercaptopropanol

Canonical SMILES

C(CO)CS

The exact mass of the compound 3-Mercapto-1-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46437. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Mercaptopropanol is a bifunctional organic compound featuring a primary thiol (-SH) group and a primary hydroxyl (-OH) group separated by a three-carbon propyl chain. This structure allows it to act as a versatile molecular linker, where the thiol group provides strong anchoring to noble metal surfaces like gold and the surfaces of semiconductor nanocrystals, while the terminal hydroxyl group imparts hydrophilicity and provides a site for further chemical modification. These properties make it a critical reagent in the fabrication of self-assembled monolayers (SAMs), the synthesis of water-soluble quantum dots, and the development of biosensors.

Substituting 3-Mercaptopropanol with close analogs is often unviable due to critical changes in performance. Using 1-Propanethiol, which lacks the hydroxyl group, results in a hydrophobic surface and dramatically lower aqueous solubility, compromising its use in biological and aqueous systems. Altering the chain length, for instance by substituting with 2-Mercaptoethanol, can negatively impact the stability and photoluminescence of quantum dot formulations and alter the packing density and mechanical properties of self-assembled monolayers. These differences in surface energy, solubility, and steric effects mean that each bifunctional thiol must be selected based on specific process and application requirements, as they are not functionally interchangeable.

Superior Aqueous Processability and Handling vs. Non-Hydroxylated Analog

The presence of the terminal hydroxyl group makes 3-Mercaptopropanol significantly more water-soluble than its non-hydroxylated analog, 1-Propanethiol. While 3-Mercaptopropanol is soluble in water, 1-Propanethiol is described as slightly soluble or immiscible. This fundamental difference in solubility is a critical procurement factor for applications requiring aqueous processing, such as the synthesis of water-soluble nanoparticles or the preparation of buffers for biological assays.

Evidence DimensionWater Solubility
Target Compound DataSoluble
Comparator Or Baseline1-Propanethiol: Slightly soluble / immiscible
Quantified DifferenceQualitatively significant difference in solubility, enabling use in aqueous media where the comparator is unsuitable.
ConditionsStandard temperature and pressure.

This enables use in aqueous-based formulations and biological systems, a primary reason for selecting this compound over simple alkanethiols.

Enables Formation of Hydrophilic Surfaces for Bio-Interfaces

Self-assembled monolayers (SAMs) created with 3-Mercaptopropanol exhibit a highly hydrophilic surface due to the terminal -OH groups. In a direct comparison, the advancing water contact angle (θAW) for a hydroxyl-terminated thiol SAM on gold was <15°, indicating high wettability. In contrast, a methyl-terminated alkanethiol SAM, analogous to one formed by 1-Propanethiol, exhibited a θAW of 116°, indicating a highly hydrophobic surface. This quantitative difference is crucial for applications requiring biocompatibility or the prevention of non-specific protein adsorption.

Evidence DimensionAdvancing Water Contact Angle (θAW) on Gold SAM
Target Compound Data<15° (for a representative OH-terminated thiol)
Comparator Or BaselineMethyl-terminated thiol (e.g., from 1-Propanethiol): 116°
Quantified Difference>101° lower contact angle, representing a shift from highly hydrophobic to highly hydrophilic.
ConditionsSelf-assembled monolayer on a gold-coated glass coverslip.

For fabricating biosensors or biocompatible coatings, achieving a hydrophilic surface is a primary design requirement that non-hydroxylated analogs cannot meet.

Precursor Suitability: Enables High Thermal Stability for Nanoparticle-Based Assays

In applications combining immunolabeling with high-temperature processes like fluorescence in situ hybridization (FISH), the choice of fluorophore is critical. Quantum dots (QDs) are often used for their brightness, but their stability is dependent on surface chemistry. Studies show that QD-antibody conjugates demonstrate superior thermal stability compared to traditional organic fluorophores. After a hybridization treatment at 82°C, QDs retained over 80% of their fluorescence, whereas traditional dyes like phycoerythrin were completely degraded. 3-Mercaptopropanol and its derivatives are key ligands for synthesizing the stable, water-soluble QDs required for such demanding, high-temperature biological applications.

Evidence DimensionFluorescence Retention After 82°C Heat Treatment
Target Compound Data>80% (for Quantum Dot conjugates, enabled by thiol capping ligands)
Comparator Or BaselinePhycoerythrin (traditional fluorophore): 0% (complete loss)
Quantified DifferenceQuantum dots maintain functionality while traditional dyes fail completely under thermal stress.
ConditionsImmunolabeling of human mononuclear cells followed by heat treatment at 82°C for 11 minutes.

This enables multi-plexed bioassays that are impossible with thermally sensitive dyes, making the choice of a suitable QD capping ligand like 3-Mercaptopropanol a critical procurement decision.

Fabrication of Hydrophilic Self-Assembled Monolayers for Biosensors and Bio-interfaces

The ability to form well-ordered, hydrophilic surfaces makes 3-Mercaptopropanol a primary choice for creating bio-interfaces on gold surfaces. This is essential for developing biosensors, where the hydrophilic surface minimizes non-specific binding and improves the accessibility of immobilized biorecognition elements.

Aqueous Synthesis of Stable, High-Performance Quantum Dots

As a capping ligand, 3-Mercaptopropanol is critical for the direct aqueous synthesis of semiconductor quantum dots (e.g., CdTe). Its bifunctional nature provides both strong coordination to the nanoparticle surface via the thiol group and excellent water dispersibility via the hydroxyl group, which is a prerequisite for applications in bio-imaging and diagnostics.

Corrosion Inhibition in Aqueous and Industrial Systems

Thiol-containing compounds are effective corrosion inhibitors for metals like copper by forming a protective adsorbed layer. The water solubility of 3-Mercaptopropanol allows for its use as an inhibitor in aqueous acidic or neutral solutions, which is a significant handling and formulation advantage over less soluble alkanethiols.

Physical Description

Colorless liquid with a repulsive odor; [Chevron Phillips MSDS]
Clear colorless viscous liquid; [Sigma-Aldrich MSDS]

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

92.02958605 Da

Monoisotopic Mass

92.02958605 Da

Heavy Atom Count

5

UNII

WY6F8YVC7Z

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

63947-56-8
19721-22-3

Wikipedia

3-Mercapto-1-propanol

General Manufacturing Information

1-Propanol, 3-mercapto-: ACTIVE
Propanol, mercapto-: ACTIVE

Dates

Last modified: 08-15-2023

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